2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is a chemical compound with a molecular formula of C10H15ClN4 and a molecular weight of 226.71 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and an amine group linked to a methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine typically involves the reaction of 2,4-dichloropyrimidine with 1-methylpiperidine under specific conditions. One common method involves the use of N,N-dimethylformamide as a solvent and sodium bicarbonate as a base. The reaction mixture is stirred at elevated temperatures (around 85°C) until completion .
Industrial Production Methods
For large-scale production, the synthesis route may be optimized to improve yield and purity. This can involve the use of different solvents, bases, and reaction conditions to ensure efficient production. The industrial production methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
The major products formed from substitution reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the chlorine atom .
Scientific Research Applications
2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to bind to acetyl-CoA carboxylase enzyme, inhibiting its activity and thereby exerting antimicrobial effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine
- N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the methylpiperidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15ClN4 |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H15ClN4/c1-15-6-3-8(4-7-15)13-9-2-5-12-10(11)14-9/h2,5,8H,3-4,6-7H2,1H3,(H,12,13,14) |
InChI Key |
GYVOTRXLWKYRBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.